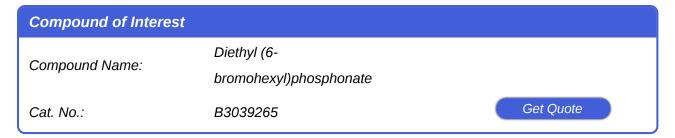


Technical Guide: Diethyl (6-bromohexyl)phosphonate (CAS 100462-72-4)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that serves as a versatile synthetic intermediate and linker molecule in organic chemistry and drug development. Its structure incorporates a terminal bromoalkyl chain, which is susceptible to nucleophilic substitution, and a diethyl phosphonate moiety, which can be further modified, for instance, through hydrolysis to the corresponding phosphonic acid. These dual functionalities make it a valuable building block for the introduction of a phosphonate group onto a target molecule via a flexible hexyl spacer.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Diethyl (6-bromohexyl)phosphonate**, with a focus on experimental data and protocols relevant to its application in research and development.

Chemical and Physical Properties

The fundamental properties of **Diethyl (6-bromohexyl)phosphonate** are summarized in the table below.

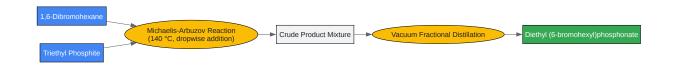


Property	Value	Reference(s)
CAS Number	100462-72-4	[1]
Molecular Formula	C10H22BrO3P	[1]
Molecular Weight	301.16 g/mol	[1]
Appearance	Colorless oil	[2]
Boiling Point	110 °C at 0.08 Torr	[1]
Density (predicted)	1.236 ± 0.06 g/cm ³	[1]

Synthesis: The Michaelis-Arbuzov Reaction

The primary synthetic route to **Diethyl (6-bromohexyl)phosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific synthesis, triethyl phosphite is reacted with 1,6-dibromohexane. To favor the desired mono-phosphonylation product over the di-substituted byproduct, the reaction conditions, such as the rate of addition of the phosphite, are crucial.[2]

A generalized workflow for this synthesis is depicted below.



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Caption: Synthetic workflow for **Diethyl (6-bromohexyl)phosphonate**.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of **Diethyl (6-bromohexyl)phosphonate**.[2]



Materials:

- 1,6-dibromohexane (75 mmol)
- Triethyl phosphite (75 mmol)
- Nitrogen atmosphere
- Glassware suitable for heating and distillation

Procedure:

- Flame-dry the reaction glassware under a nitrogen flow.
- Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.
- Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.
- After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.
- Monitor the progress of the reaction by GC-MS.
- Upon completion, isolate the pure Diethyl (6-bromohexyl)phosphonate by vacuum fractional distillation.

Yield: Approximately 40%.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Diethyl (6-bromohexyl)phosphonate**.

NMR Spectroscopy



¹H NMR (400 MHz, CDCl₃)	³¹ P NMR (400 MHz, CDCl ₃)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
4.030-4.160 (m, 4H)	32.248 (s, 1P)
3.402 (t, J = 6.74 Hz, 2H)	
1.819–1.908 (m, 2H)	
1.562–1.667 (m, 4H)	-
1.366–1.509 (m, 4H)	-
1.322 (t, J = 7.09 Hz, 6H)	-
Reference:[2]	Reference:[2]

Note on ¹³C NMR and IR Spectroscopy: Experimental ¹³C NMR and IR spectra for **Diethyl (6-bromohexyl)phosphonate** were not explicitly found in the reviewed literature. However, based on the analysis of similar compounds, the following characteristic signals can be predicted:

- Predicted ¹³C NMR: Signals for the ethoxy groups around 16 ppm (CH₃) and 61 ppm (CH₂), and signals for the hexyl chain carbons between approximately 20 and 35 ppm, with the carbon attached to the bromine being the most downfield of the alkyl chain, and the carbon alpha to the phosphorus also showing a characteristic downfield shift and coupling to phosphorus.
- Predicted IR: A strong P=O stretching vibration is expected in the range of 1250-1200 cm⁻¹, and C-O stretching bands for the P-O-C linkage around 1050-1000 cm⁻¹. C-H stretching and bending vibrations will also be present.

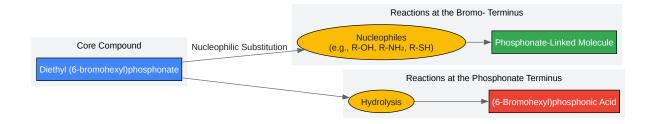
Mass Spectrometry



Mass Spectrometry (EI, 70 eV)
m/z
221
152
125
Reference:[2]

Reactivity and Applications

Diethyl (6-bromohexyl)phosphonate is a valuable bifunctional linker. The terminal bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is a strong chelating agent for metal oxides and has applications in materials science and as a component of pharmacologically active compounds.



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Caption: Reactivity of **Diethyl (6-bromohexyl)phosphonate**.

Nucleophilic Substitution



The carbon-bromine bond is susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This allows for the covalent attachment of the phosphonate-containing hexyl chain to a variety of substrates. For instance, it can react with tertiary amines to form quaternary ammonium salts.

Hydrolysis of the Phosphonate Ester

The diethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. Phosphonic acids are known for their strong binding affinity to metal oxide surfaces, making them useful for surface functionalization of materials. In the context of drug development, the phosphonic acid group can act as a phosphate mimic, potentially interacting with biological targets.

Conclusion

Diethyl (6-bromohexyl)phosphonate is a key synthetic intermediate with dual reactivity that makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. The well-established Michaelis-Arbuzov synthesis provides a reliable route to this compound. Its ability to act as a linker, introducing a phosphonate moiety via a flexible spacer, ensures its continued relevance in the design and synthesis of complex functional molecules. This guide provides the foundational technical information to support the effective utilization of this versatile chemical building block.

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